2-Chloro-5-(trifluoromethoxy)pyrazine
Overview
Description
2-Chloro-5-(trifluoromethoxy)pyrazine is a heterocyclic compound that features both a chlorine atom and a trifluoromethoxy group attached to a pyrazine ring. The incorporation of the trifluoromethoxy group into organic molecules has gained significant interest due to its unique properties, such as high electron-withdrawing capability and hydrophobicity .
Mechanism of Action
Mode of Action
It’s known that the trifluoromethoxy group in organic molecules has unique properties, often viewed as a privileged substituent in the field of medicinal chemistry .
Biochemical Pathways
Trifluoromethylpyridines, a related class of compounds, have been found to be key structural motifs in active agrochemical and pharmaceutical ingredients .
Pharmacokinetics
It’s known that the trifluoromethoxy group can significantly influence the pharmacokinetic properties of a compound .
Action Environment
It’s known that the compound should be handled in a well-ventilated place, kept away from open flames, hot surfaces, and sources of ignition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(trifluoromethoxy)pyrazine typically involves multiple steps. One efficient method includes the chlorination of hydroxypyrazine followed by a chlorine/fluorine exchange using antimony trifluoride . Another approach involves the reaction of 2-chloro-5-trifluoromethoxypyrazine with 3-methylthiophenol and cesium carbonate in anhydrous dimethylformamide under an argon atmosphere .
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and efficient. These methods often utilize batch or continuous flow processes to ensure high yield and purity. The use of robust reagents and optimized reaction conditions is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(trifluoromethoxy)pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles in aromatic nucleophilic substitution reactions.
Coupling Reactions: It participates in Buchwald-Hartwig amination, Kumada-Corriu, Suzuki, and Sonogashira coupling reactions.
Common Reagents and Conditions
Buchwald-Hartwig Amination: Typically involves palladium catalysts and ligands such as triphenylphosphine.
Kumada-Corriu Coupling: Utilizes Grignard reagents and nickel or palladium catalysts.
Suzuki Coupling: Employs boronic acids and palladium catalysts.
Sonogashira Coupling: Involves terminal alkynes and palladium catalysts with copper co-catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Buchwald-Hartwig amination yields amines, while Suzuki coupling produces biaryl compounds .
Scientific Research Applications
2-Chloro-5-(trifluoromethoxy)pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its role in the development of pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of advanced materials and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyrazine
- 2-Chloro-5-(trifluoromethoxy)pyridine
Uniqueness
2-Chloro-5-(trifluoromethoxy)pyrazine is unique due to the presence of both a chlorine atom and a trifluoromethoxy group on the pyrazine ring. This combination imparts distinct electronic and steric properties, making it a valuable compound in various chemical transformations and applications .
Properties
IUPAC Name |
2-chloro-5-(trifluoromethoxy)pyrazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF3N2O/c6-3-1-11-4(2-10-3)12-5(7,8)9/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXFWEHIUZEZEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Cl)OC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001274430 | |
Record name | Pyrazine, 2-chloro-5-(trifluoromethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001274430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.53 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803596-66-8 | |
Record name | Pyrazine, 2-chloro-5-(trifluoromethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803596-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazine, 2-chloro-5-(trifluoromethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001274430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-5-(trifluoromethoxy)pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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